1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene
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Overview
Description
1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group and a methylphenyl group attached to a benzene ring through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-methylbenzene with 4-methylphenylacetylene in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of compounds with different functional groups replacing the chloro group.
Scientific Research Applications
1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group is replaced by other electrophiles. Additionally, the ethenyl group can participate in conjugation with the benzene ring, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but lacks the ethenyl linkage.
4-Chlorotoluene: Another related compound with a chloro and methyl group on the benzene ring.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the ethenyl linkage.
Uniqueness
1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene is unique due to the presence of both a chloro group and a methylphenyl group connected through an ethenyl linkage. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61833-20-3 |
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Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-methylphenyl)ethenoxymethyl]benzene |
InChI |
InChI=1S/C16H15ClO/c1-13-2-4-14(5-3-13)10-11-18-12-15-6-8-16(17)9-7-15/h2-11H,12H2,1H3 |
InChI Key |
SWUAWHBOOZFJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=COCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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